molecular formula C18H28N2O3 B11989563 N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide CAS No. 303061-83-8

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide

Cat. No.: B11989563
CAS No.: 303061-83-8
M. Wt: 320.4 g/mol
InChI Key: VTHFPUYNOMRNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.435 g/mol . This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a pentanoylamino group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-anisidine with pentanoic acid . The process includes the following steps:

    Formation of the Amide Bond: 4-Anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-((4-Hydroxyphenyl)(pentanoylamino)methyl)pentanamide.

    Reduction: Formation of N-((4-Methoxyphenyl)(pentylamino)methyl)pentanamide.

    Substitution: Formation of N-((4-Halophenyl)(pentanoylamino)methyl)pentanamide.

Scientific Research Applications

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the viability of parasites by interfering with their metabolic processes . The compound’s methoxyphenyl group plays a crucial role in its binding affinity to the target enzymes, leading to the inhibition of essential biological functions in the parasites.

Comparison with Similar Compounds

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

CAS No.

303061-83-8

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-(pentanoylamino)methyl]pentanamide

InChI

InChI=1S/C18H28N2O3/c1-4-6-8-16(21)19-18(20-17(22)9-7-5-2)14-10-12-15(23-3)13-11-14/h10-13,18H,4-9H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

VTHFPUYNOMRNTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.